molecular formula C16H22N4O2 B2535052 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone CAS No. 1170532-60-1

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone

Cat. No.: B2535052
CAS No.: 1170532-60-1
M. Wt: 302.378
InChI Key: SVFSMQOZDMVHKP-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to an ethoxyethanone group

Biochemical Analysis

Biochemical Properties

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-ethoxyethan-1-one may interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Some imidazole derivatives have been found to have high cytotoxic activities on cell lines such as HepG2, DLD-1, and MDA-MB-231 . This suggests that 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-ethoxyethan-1-one may also influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some imidazole derivatives are known to exert their antibacterial effect by inhibiting two type-II bacterial topoisomerase enzymes, DNA-gyrase and/or topoisomerase IV . This suggests that 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-ethoxyethan-1-one may also exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. This intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the piperazine-linked benzimidazole. Finally, the ethoxyethanone group is introduced through an alkylation reaction using ethyl bromoacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the ethoxyethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-chloroethanone
  • 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-hydroxyethanone

Uniqueness

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone is unique due to the presence of the ethoxyethanone group, which can enhance its solubility and bioavailability compared to its analogs. This makes it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-2-22-12-16(21)20-9-7-19(8-10-20)11-15-17-13-5-3-4-6-14(13)18-15/h3-6H,2,7-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFSMQOZDMVHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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